molecular formula C20H20ClNO3 B3901146 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B3901146
M. Wt: 357.8 g/mol
InChI Key: IRHGBZGOHWRMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base, followed by the introduction of the diethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of a chromone core with a diethylamino group, which imparts distinct photophysical properties and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of fluorescence sensing and medicinal chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-16-18(23)10-9-15-19(24)17(12-25-20(15)16)13-5-7-14(21)8-6-13/h5-10,12,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHGBZGOHWRMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.